N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide
CAS No.:
Cat. No.: VC14519651
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O3 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide |
| Standard InChI | InChI=1S/C13H15N3O3/c1-9-12(14-11(18)8-17)13(19)16(15(9)2)10-6-4-3-5-7-10/h3-7,17H,8H2,1-2H3,(H,14,18) |
| Standard InChI Key | PVJDMAYRZQJDCY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide, reflects its hybrid pyrazole-acetamide structure. Key features include:
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Pyrazole core: A five-membered heterocyclic ring with nitrogen atoms at positions 1 and 2.
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Substituents:
The canonical SMILES string CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO and InChIKey PVJDMAYRZQJDCY-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.
Crystallographic and Conformational Analysis
X-ray diffraction studies of related pyrazole-acetamides reveal planar pyrazole rings with torsional flexibility in the acetamide side chain . For example:
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In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, the pyrazole ring deviates by ≤0.0042 Å from planarity, while the acetamide group adopts an anti-periplanar conformation (C–N–C–C torsion angle: 177.54°) .
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Hydrogen bonding between the amide N–H and pyrazole carbonyl oxygen stabilizes the crystal lattice, forming R₂²(10) motifs .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no explicit protocol exists for this compound, analogous syntheses suggest a two-step strategy:
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Pyrazole Core Formation:
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Acetamide Functionalization:
Hypothetical Reaction Scheme:
Isolation and Purification
Crystallization from polar aprotic solvents (e.g., ethanol/acetone mixtures) yields high-purity material, as demonstrated for structurally similar compounds .
Physicochemical Properties
Molecular and Thermal Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.28 g/mol | |
| Formula | C₁₃H₁₅N₃O₃ | |
| Calculated LogP | ~1.2 (Predicted via PubChem) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 2 |
Thermal stability is inferred from analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide, which decomposes above 445 K .
Solubility and Stability
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Solubility: Likely moderate in polar solvents (DMSO, ethanol) due to hydrogen-bonding capacity .
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Stability: Susceptible to hydrolysis under acidic/basic conditions at the amide bond .
Crystallographic and Supramolecular Behavior
Hydrogen-Bonding Networks
In co-crystals with naphthalene-2,3-diol, pyrazole-acetamides form O–H···O and N–H···O bonds, creating layered architectures . For example:
Implications for Drug Formulation
The compound’s propensity for intermolecular hydrogen bonding suggests utility in co-crystal engineering to enhance bioavailability .
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